Carbobenzyloxysarcosyl-L-alaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxysarcosyl-L-alaninamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected alanine with sarcosine to form the desired compound .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxysarcosyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the carbobenzyloxy protecting group.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .
Scientific Research Applications
Carbobenzyloxysarcosyl-L-alaninamide has several scientific research applications:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Carbobenzyloxysarcosyl-L-alaninamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxysarcosyl-L-alanine: Similar in structure but lacks the amide group.
Carbobenzyloxysarcosyl-L-methionine: Contains a methionine residue instead of alanine.
Carbobenzyloxysarcosyl-L-phenylalaninamide: Features a phenylalanine residue.
Uniqueness
Carbobenzyloxysarcosyl-L-alaninamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research .
Properties
CAS No. |
196601-16-8 |
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Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H19N3O4/c1-10(13(15)19)16-12(18)8-17(2)14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,19)(H,16,18)/t10-/m0/s1 |
InChI Key |
YPUZIIQWTXNBDP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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